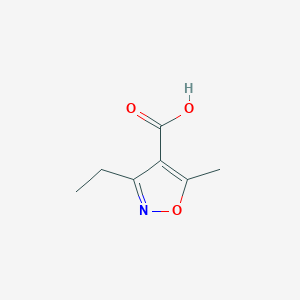

3-Ethyl-5-methylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWFHHWVFZWIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366228 | |

| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17147-85-2 | |

| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for 3-ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of an intermediate ester, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two key transformations:

-

Formation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate: This step involves a cycloaddition reaction between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine (ethyl β-pyrrolidinocrotonate). This method is highly regioselective, yielding the desired 3,5-disubstituted isoxazole ester without the formation of positional isomers.[1]

-

Hydrolysis of the Ester: The intermediate ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acid- or base-catalyzed methods.

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]

This procedure is adapted from Organic Syntheses.

A. Preparation of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate)

-

To a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser under a nitrogen atmosphere, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

-

Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.

-

Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

B. Preparation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

-

Cool the flask in an ice bath and maintain a nitrogen atmosphere.

-

While stirring the mixture magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

-

Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic to remove any remaining amines.

-

Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Step 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate to this compound

The following protocol is based on a general procedure for the hydrolysis of a similar isoxazole ester.[2]

-

In a suitable flask, prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water. For a similar substrate, a molar ratio of approximately 1:1.23 (ester:KOH) was used.

-

Stir the mixture at room temperature for 2 hours, then heat to reflux and maintain for an additional 2 hours.

-

After the reaction is complete, evaporate the ethanol in vacuo.

-

Cool the remaining aqueous solution and acidify with hydrochloric acid until a solid precipitate forms.

-

Filter the resulting solid, wash with water, and then triturate with methanol to yield the final product, this compound.

An alternative hydrolysis method reported for a similar isoxazole ester involves using 60% aqueous sulfuric acid, which is claimed to provide a higher yield and shorter reaction time.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | C₉H₁₃NO₃ | 183.20 | 53064-41-8 |

| This compound | C₇H₉NO₃ | 155.15 | 17147-85-2 |

| Reaction Step | Product | Yield (%) | Boiling Point (°C) | Melting Point (°C) |

| Step 1: Ester Formation | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68-71[1] | 72 (at 0.5 mmHg)[1][5] | - |

| Step 2: Hydrolysis | This compound | Not explicitly reported | - | 121-125[6] |

| Spectroscopic Data for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1] | |

| Infrared (IR) | 1725, 1605, 1300 cm⁻¹ |

| ¹H NMR (CCl₄) | δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃) |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound 97 17147-85-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry, as isoxazole-containing compounds have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of the general biological activities associated with the isoxazole class of compounds.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, several key parameters are currently based on predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Physical Form | Solid, white to cream powder | [2][3] |

| Melting Point | 121-125 °C | [2] |

| Boiling Point (Predicted) | 293.9 ± 35.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 2.42 ± 0.32 | N/A |

| LogP (Predicted) | 1.35 | N/A |

| Aqueous Solubility | Data not available | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. A general two-step procedure is outlined below.

Step 1: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate [4]

This procedure involves a 1,3-dipolar cycloaddition reaction.

-

Reactants: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, triethylamine, and phosphorus oxychloride.

-

Solvent: Chloroform.

-

Procedure:

-

A solution of ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform is prepared in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride in chloroform is added slowly to the stirred reaction mixture.

-

After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature.

-

The reaction is quenched by pouring the mixture into cold water.

-

The organic layer is separated and washed successively with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.[4]

-

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis reaction.

-

Reactants: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a base (e.g., sodium hydroxide or potassium hydroxide).

-

Solvent: A mixture of ethanol and water.

-

Procedure:

-

The ethyl ester is dissolved in a mixture of ethanol and water.

-

An aqueous solution of the base is added, and the mixture is stirred at room temperature, followed by a period of reflux.

-

The ethanol is removed in vacuo.

-

The remaining aqueous solution is cooled and acidified with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and can be further purified by trituration with a suitable solvent like methanol.

-

Caption: Synthetic workflow for this compound.

Determination of Physicochemical Properties

Standard experimental protocols for determining the key physicochemical properties are described below.

-

Melting Point: Determined using a standard melting point apparatus where a small sample is heated, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

pKa (Potentiometric Titration):

-

A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

-

-

LogP (Shake-Flask Method): [5]

-

A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

The two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

-

Aqueous Solubility:

-

An excess amount of the solid compound is added to a known volume of water.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method.

-

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

-

Anticancer: Some isoxazole derivatives have shown inhibitory activity against various cancer cell lines.[8][9]

-

Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antibacterial and Antifungal: Many isoxazole-containing compounds exhibit antimicrobial properties.[1][6]

The mechanism of action for these activities is diverse and dependent on the specific substitutions on the isoxazole ring. For instance, some isoxazole-based anticancer agents have been shown to target specific kinases or other proteins involved in cell proliferation and survival.[9] Without specific experimental data for this compound, any discussion of its potential involvement in signaling pathways would be speculative. Further research is required to elucidate its specific biological targets and mechanisms of action.

Caption: Logical relationship of the compound to potential biological activities.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided standardized protocols for its synthesis and property determination. While the isoxazole core suggests a potential for interesting biological activity, further experimental studies are necessary to fully characterize this compound and explore its therapeutic potential. The data and protocols presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-乙基-5-甲基异噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. H27574.03 [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS: 17147-85-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the known activities of structurally related isoxazole derivatives.

Core Compound Properties

This compound is a white to cream-colored solid.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17147-85-2 | |

| Molecular Formula | C₇H₉NO₃ | |

| Molecular Weight | 155.15 g/mol | |

| Appearance | White to cream powder/solid | [1] |

| Melting Point | 121-125 °C | |

| SMILES String | CCc1noc(C)c1C(O)=O | |

| InChI Key | RSWFHHWVFZWIMV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of its ethyl ester precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.

Experimental Protocol:

-

Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate (1.00 mole), pyrrolidine (1.00 mole), and benzene (400 ml) is refluxed in a flask equipped with a Dean-Stark trap for 45 minutes, or until the theoretical amount of water has been collected. The benzene is then removed under reduced pressure using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate.

-

Formation of the Isoxazole Ring: Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) are dissolved in chloroform (1 L) in a three-necked flask and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly with stirring.

-

Work-up and Purification: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with saturated brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

References

molecular structure of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Molecular Structure and Identification

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, known to be a part of various biologically active molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17147-85-2[1] |

| Molecular Formula | C₇H₉NO₃[1] |

| Molecular Weight | 155.15 g/mol [1] |

| Canonical SMILES | CCC1=C(C(=O)O)C(=NO1)C[1] |

| InChI | InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)[1] |

| InChIKey | RSWFHHWVFZWIMV-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, white to cream powder[1][2] | Commercial Suppliers |

| Melting Point | 121-125 °C[1] | Sigma-Aldrich |

| pKa (Predicted) | 2.42 ± 0.32 | ChemicalBook |

| Solubility | Limited solubility is expected in water, with higher solubility in polar organic solvents.[1][2] | General knowledge on isoxazoles |

| logP (Predicted) | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. Researchers are advised to acquire their own analytical data for structural confirmation.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

A detailed and reliable protocol for the synthesis of the ethyl ester precursor has been published in Organic Syntheses. The procedure involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride.

Experimental Protocol (Adapted from Organic Syntheses)

-

Materials: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, triethylamine, chloroform, phosphorus oxychloride, 6 N hydrochloric acid, 5% aqueous sodium hydroxide, saturated brine, anhydrous magnesium sulfate.

-

Procedure:

-

Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform in a three-necked flask fitted with a dropping funnel and a gas-inlet tube.

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly from the dropping funnel while stirring.

-

After the addition is complete, the reaction mixture is poured into a separatory funnel and washed with cold water.

-

The chloroform layer is washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed using a rotary evaporator, and the product is distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

-

Step 2: Hydrolysis to this compound

The ethyl ester can be hydrolyzed to the carboxylic acid using a strong acid or base. A general procedure for the hydrolysis of a similar isoxazole ester is described below.

Experimental Protocol (General Procedure)

-

Materials: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

A mixture of the ethyl ester, potassium hydroxide, ethanol, and water is stirred at room temperature for 2 hours, followed by 2 hours at reflux.

-

The ethanol is removed in vacuo.

-

The aqueous solution is cooled and acidified with hydrochloric acid.

-

The resulting solid precipitate is filtered, washed with water, and can be further purified by trituration with a suitable solvent like methanol to yield this compound.

-

References

An In-depth Technical Guide on 3-Ethyl-5-methylisoxazole-4-carboxylic acid: Properties and Experimental Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 3-ethyl-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of public quantitative data on its solubility in various organic solvents, this document also furnishes a detailed experimental protocol for its synthesis, which is a crucial precursor to any solubility studies. Furthermore, a general experimental workflow for determining solubility is proposed to guide researchers in generating such data.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's general characteristics.

| Property | Value | Reference |

| CAS Number | 17147-85-2 | |

| Molecular Formula | C₇H₉NO₃ | |

| Molecular Weight | 155.15 g/mol | |

| Appearance | White to cream solid/powder | [1] |

| Melting Point | 121-125 °C | |

| Assay Purity | ≥96.0% (HPLC), 97% | [1] |

Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.

-

Materials:

-

Ethyl β-pyrrolidinocrotonate

-

1-Nitropropane

-

Triethylamine

-

Chloroform

-

Phosphorus oxychloride

-

6 N Hydrochloric acid

-

5% aqueous Sodium hydroxide

-

Saturated brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 L of chloroform in a 5-L, three-necked flask equipped with a dropping funnel and a gas-inlet tube.

-

Cool the flask in an ice bath and maintain a nitrogen atmosphere.

-

With magnetic stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel.

-

After the addition is complete (approximately 3 hours), remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 15 hours.

-

Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic.

-

Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[2]

-

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of an isoxazole ester to its corresponding carboxylic acid.

-

Materials:

-

Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

-

-

Procedure:

-

Prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (1.0 mole), potassium hydroxide (1.2 moles), 1500 ml of ethanol, and 500 ml of water.

-

Stir the mixture for 2 hours at room temperature, followed by 2 hours at reflux.

-

Evaporate the ethanol in vacuo.

-

Cool the remaining aqueous solution and acidify it with hydrochloric acid.

-

Filter the resulting solid, wash it with water, and triturate with methanol to yield this compound.[3]

-

Proposed Protocol for Solubility Determination

The following is a general and robust method for determining the solubility of this compound in various organic solvents.

-

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

-

Procedure:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of a specific organic solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker set to a desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

Calculate the solubility in units such as mg/mL or g/100mL.

-

Repeat the procedure for each organic solvent of interest.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Proposed experimental workflow for solubility determination.

References

An In-depth Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethyl-5-methylisoxazole-4-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Compound and Derivatives

The core structure, this compound, belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1] Derivatives, particularly at the carboxylic acid position (e.g., amides and esters), are often synthesized to modulate the compound's physicochemical properties and biological activity.

Synthesis Protocols

Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate

A common precursor for the synthesis of this compound and its derivatives is the corresponding ethyl ester. A general and effective method for its preparation has been well-documented.

Experimental Protocol:

-

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate and pyrrolidine in benzene is refluxed with a Dean-Stark trap to remove water, yielding ethyl β-pyrrolidinocrotonate.

-

Step 2: Cycloaddition Reaction: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride in chloroform is added slowly.

-

Step 3: Work-up and Purification: After stirring, the reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed. The final product, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is purified by vacuum distillation.

Synthesis of this compound

The carboxylic acid can be obtained by the hydrolysis of its ethyl ester.

Experimental Protocol:

-

Step 1: Saponification: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is stirred in a mixture of ethanol, water, and potassium hydroxide at room temperature, followed by refluxing for 2 hours.

-

Step 2: Acidification and Isolation: Ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Step 3: Purification: The solid product is filtered, washed with water, and can be further purified by trituration with methanol to yield this compound.

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamide Derivatives

The carboxylic acid can be converted to various amides through standard coupling reactions.

Experimental Protocol:

-

Step 1: Activation of the Carboxylic Acid: this compound is dissolved in a suitable solvent like dichloromethane. A coupling agent (e.g., EDC) and an activator (e.g., DMAP) are added, and the mixture is stirred.

-

Step 2: Amine Coupling: The desired aniline or alkylamine derivative is added to the reaction mixture.

-

Step 3: Work-up and Purification: The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is worked up appropriately, and the final amide product is purified, typically by chromatography.

Biological Activity of Isoxazole Derivatives

Derivatives of 3,5-disubstituted isoxazole-4-carboxylic acids have demonstrated promising biological activities, particularly in the areas of anti-inflammatory and anticancer research. The following tables summarize some of the reported in vitro activities of structurally related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 1 | 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | LOX | - | [2] |

| COX-2 | - | [2] | ||

| 2 | 4,5-diphenyl-4-isoxazoline with C-3 Me substituent | COX-2 | - | [3] |

Note: Specific IC50 values were not provided in the abstract for direct comparison.

Table 2: In Vitro Anticancer Activity of Isoxazole Carboxamide Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 3a | 5-methyl-3-phenylisoxazole-4-carboxamide derivative | HepG2 (Liver) | 7.55 | [4] |

| Colo205 (Colon) | 9.179 | [4] | ||

| 3b | 5-methyl-3-phenylisoxazole-4-carboxamide derivative | B16F1 (Melanoma) | 0.079 | [4] |

| 4 | 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver) | 23 | [5] |

| 5 | N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver) | 7.66 µg/mL | [5] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 or COX-2 enzyme. Test compounds are dissolved in a suitable solvent like DMSO.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations and incubate for approximately 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for about 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX pathway by isoxazole derivatives.

In the context of cancer, isoxazole derivatives have been reported to act through various mechanisms, including the inhibition of heat shock protein 90 (HSP90), disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation and survival.

This technical guide provides a foundational understanding of this compound derivatives and analogs. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the development of new and effective therapeutic agents.

References

- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthetic History of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the core chemical entity, 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The document details the pivotal synthetic methodologies that have defined its preparation, presenting key experimental protocols in a reproducible format. Quantitative data from seminal literature is tabulated for clarity and comparative analysis. Furthermore, the synthetic pathway is visually represented using a logical workflow diagram to facilitate a deeper understanding of the chemical transformations involved. While the primary focus remains on the synthesis and historical context, this guide also briefly addresses the known and potential biological relevance of the broader isoxazole class of compounds, highlighting areas for future investigation.

Introduction and Historical Context

The isoxazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. The discovery and development of robust synthetic routes to specifically substituted isoxazoles are therefore of significant interest to the scientific community.

The practical "discovery" of a reliable and selective method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, the direct precursors to compounds like this compound, can be traced back to the work of John E. McMurry in 1973. Prior to this, the synthesis of such compounds was often hampered by low yields and the formation of positional isomers.[1] McMurry's general synthesis provided a significant advancement by enabling the preparation of pure 3,5-disubstituted-4-isoxazolecarboxylic esters.[1] This methodology, published in Organic Syntheses, remains a cornerstone for accessing this class of molecules.[1] While earlier, less efficient syntheses may have existed, this 1973 publication represents the key enabling methodology for the practical availability of this compound and its derivatives for research and development. A patent published in 2021 mentions the use of this compound in the synthesis of imidazopyridazines, which are described as modulators of IL-17, suggesting a potential application in treating inflammatory diseases.

Physicochemical Data

A summary of the key physicochemical properties for this compound and its immediate precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C @ 0.5 mmHg) | Refractive Index (n_D^23) |

| This compound | C₇H₉NO₃ | 155.15 | Solid | 121-125 | N/A | N/A |

| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | C₉H₁₃NO₃ | 183.20 | Liquid | N/A | 72 | 1.4615 |

Synthetic Protocols

The synthesis of this compound is efficiently achieved in a two-step process: the formation of the ethyl ester followed by its hydrolysis. The following protocols are based on the seminal work by McMurry and general hydrolysis procedures for related isoxazole esters.

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure details the 1,3-dipolar cycloaddition reaction that forms the isoxazole ring.

Experimental Protocol:

-

Preparation of Ethyl β-pyrrolidinocrotonate: A solution of ethyl acetoacetate (130 g, 1.00 mol) and pyrrolidine (71 g, 1.0 mol) in 400 ml of benzene is refluxed for 45 minutes with a Dean-Stark trap to remove the water formed. The benzene is then removed using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used without further purification.[1]

-

Cycloaddition Reaction: In a 5-liter three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mol), 1-nitropropane (115 g, 1.29 mol), and triethylamine (400 ml) in 1 liter of chloroform.[1]

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride (170 g, 1.11 mol) in 200 ml of chloroform is added slowly from the dropping funnel while stirring.[1]

-

After the addition is complete, the reaction mixture is poured into a 4-liter separatory funnel and washed with 1 liter of cold water.

-

The organic layer is then washed with 6 N hydrochloric acid until the aqueous layer remains acidic, followed by a wash with 5% aqueous sodium hydroxide and then saturated brine.[1]

-

The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

The crude product is distilled under vacuum to yield 122–130 g (68–71%) of pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]

Step 2: Hydrolysis to this compound

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (1 equivalent) in a suitable solvent mixture such as aqueous ethanol or a mixture of acetic acid and hydrochloric acid.

-

Hydrolysis: Add a strong base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents) or a strong acid (e.g., sulfuric acid) to the solution.

-

The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, or until the reaction is complete as monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is diluted with water and acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).

-

The precipitated solid is collected by vacuum filtration.

-

The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Concluding Remarks

The synthesis of this compound is well-established, with the foundational methodology dating back to the early 1970s. The robustness of this synthetic route has made the compound and its derivatives accessible for various research applications. While the specific biological activity of this compound is not extensively documented in publicly available literature, its use as a building block for potential IL-17 modulators suggests a promising avenue for future investigation in the field of immunology and inflammatory diseases. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

The Versatile Building Block: A Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its rigid isoxazole core, coupled with the reactive carboxylic acid moiety, provides a valuable scaffold for the construction of a diverse array of complex molecules with promising biological activities. The isoxazole ring system is a prominent feature in numerous approved drugs, highlighting its importance as a pharmacophore. Derivatives of isoxazoles are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antibacterial properties. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, equipping researchers and drug development professionals with the essential knowledge to leverage this valuable synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound and its common precursor, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, are summarized below.

| Property | This compound | Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate |

| CAS Number | 17147-85-2[1] | 53064-41-8[2] |

| Molecular Formula | C₇H₉NO₃[1] | C₉H₁₃NO₃ |

| Molecular Weight | 155.15 g/mol [1] | 183.20 g/mol |

| Appearance | White to cream solid/powder[1][3] | Liquid |

| Melting Point | 121-125 °C[1] | Not applicable |

| Boiling Point | Not available | 71-72 °C at 0.5 mmHg[2] |

| Density | Not available | 1.066 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.4630 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of its ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

A robust and well-documented procedure for the synthesis of the ethyl ester is available from Organic Syntheses. This method involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride.[4]

Experimental Protocol:

-

Part A: Ethyl β-pyrrolidinocrotonate Preparation: A mixture of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is refluxed with a Dean-Stark trap for 45 minutes to remove the theoretical amount of water. The benzene is then removed in vacuo to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[4]

-

Part B: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis: In a 5-liter three-necked flask, ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) are dissolved in 1 liter of chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly with stirring. The reaction mixture is stirred for an additional 15 hours at room temperature.[4]

-

Work-up and Purification: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is then distilled under vacuum to afford ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[4]

| Reactant | Moles | Yield | Boiling Point |

| Ethyl acetoacetate | 1.00 | 98% (crotonate) | Not applicable |

| Pyrrolidine | 1.0 | ||

| 1-Nitropropane | 1.29 | 68-71% (ester) | 72°C (0.5 mm)[4] |

| Phosphorus oxychloride | 1.11 |

Step 2: Hydrolysis to this compound

General Experimental Protocol (Alkaline Hydrolysis):

A mixture of the ethyl ester, a suitable base such as potassium hydroxide or sodium hydroxide, in a solvent system like ethanol and water is stirred at room temperature and then refluxed for several hours. After completion of the reaction, the alcohol is removed in vacuo, and the aqueous solution is cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and can be further purified by recrystallization.

General Experimental Protocol (Acidic Hydrolysis):

Alternatively, the ester can be hydrolyzed using a strong acid. For instance, a related compound, ethyl-5-methylisoxazole-4-carboxylate, has been hydrolyzed using 60% aqueous sulfuric acid. This method is reported to give higher yields and shorter reaction times compared to a mixture of acetic and hydrochloric acid.[5] The reaction involves heating the ester with the aqueous acid, followed by cooling to crystallize the carboxylic acid product.

Application as a Building Block in Organic Synthesis

The carboxylic acid functionality of this compound makes it an excellent starting material for the synthesis of a variety of derivatives, most notably amides, which are of significant interest in medicinal chemistry.

Synthesis of N-Aryl Amides

The conversion of the carboxylic acid to an amide can be achieved by first converting the acid to its more reactive acid chloride, followed by reaction with a desired amine.

Experimental Protocol for N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide:

-

Acid Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride to form 3-ethyl-5-methyl-4-isoxazole carbonyl chloride.

-

Amide Formation: A solution of 3-ethyl-5-methyl-4-isoxazole carbonyl chloride (22.5 g, 0.129 mole) in 100 ml of toluene is added dropwise to a mixture of m-fluoroaniline (13.3 g, 0.120 mole) and triethylamine (20.9 ml, 0.150 mole) in 120 ml of toluene, maintaining the temperature between 30-35°C. The mixture is stirred overnight at room temperature.[6]

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed with 2N hydrochloric acid. The toluene layer is dried and evaporated. The residue is recrystallized from toluene to yield the final product.[6]

| Product | Melting Point |

| N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide | 99.5-101 °C[6] |

dot

Caption: Synthetic pathway for the preparation of N-aryl amides.

Role in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. Notably, isoxazole-containing compounds have been developed as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.

Targeting Kinase Signaling Pathways

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. The JAK/STAT (Janus kinase/signal transducer and activator of transcription) and FLT3 (FMS-like tyrosine kinase 3) signaling pathways are two such pathways that are actively being targeted for drug development.

-

The JAK/STAT Pathway: This pathway is crucial for mediating signals from cytokines and growth factors, and its aberrant activation is implicated in autoimmune diseases and cancers.[7][8] Small molecule inhibitors targeting JAKs have shown clinical success.[7]

-

The FLT3 Pathway: The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[9][10] Consequently, FLT3 inhibitors are an important therapeutic strategy for this disease.[9]

Derivatives of 5-methylisoxazole-4-carboxamides, structurally related to the title compound, have been identified as highly selective inhibitors of FLT3.[9][11] This suggests that this compound is a valuable starting point for the design and synthesis of novel kinase inhibitors.

dot

Caption: Inhibition of kinase signaling pathways by isoxazole derivatives.

Conclusion

This compound is a valuable and readily accessible building block for organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group allow for the synthesis of a wide range of derivatives, particularly amides. The prevalence of the isoxazole motif in bioactive molecules, especially kinase inhibitors, underscores the potential of this compound in drug discovery and development. This guide provides the foundational knowledge and experimental protocols to facilitate the use of this compound in the synthesis of novel and potentially therapeutic agents.

References

- 1. This compound 97 17147-85-2 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalkinomics.com [chemicalkinomics.com]

- 11. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Computational and Theoretical Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The unique electronic and structural characteristics of the isoxazole moiety make it a privileged scaffold in the design of novel therapeutic agents.[5][6] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of isoxazole derivatives, offering insights into their structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles to accelerate the drug discovery process.

Core Computational Methodologies

A variety of computational techniques are instrumental in elucidating the therapeutic potential of isoxazole derivatives. These methods range from quantum mechanical calculations that describe the electronic structure to molecular simulations that predict the dynamic behavior of isoxazole-containing molecules with their biological targets.

Quantum Mechanical Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules.[7][8] For isoxazole derivatives, DFT calculations are crucial for understanding their fundamental properties that govern biological activity.

Experimental Protocol: Density Functional Theory (DFT) Calculation

A typical DFT protocol for an isoxazole derivative involves the following steps:

-

Structure Drawing: The 2D structure of the isoxazole compound is drawn using a molecular editor like ChemDraw or GaussView.

-

Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p).[1][7] This combination offers a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Various electronic properties are then calculated, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[9]

-

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[1]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated to quantify the molecule's reactivity.[8]

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is widely used to predict the binding mode and affinity of a small molecule ligand, such as an isoxazole derivative, to a protein target.[12][13][14]

Experimental Protocol: Molecular Docking

A standard molecular docking workflow includes the following stages:

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 2D structure of the isoxazole derivative is converted to a 3D structure. The geometry is optimized using a force field (e.g., MMFF94) or a quantum mechanical method.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. The program scores and ranks the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[15][16] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the spatial requirements for ligand binding.[16][17][18]

Experimental Protocol: 3D-QSAR Study

The development of a 3D-QSAR model generally follows these steps:

-

Dataset Selection: A dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50 or pEC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.[16]

-

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

-

Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated for each molecule.

-

Model Generation and Validation: Partial Least Squares (PLS) regression is used to build a linear model correlating the 3D-QSAR fields with the biological activities. The predictive power of the model is assessed using statistical parameters like q², r², and r²_pred.[16][17]

-

Contour Map Analysis: The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.[16]

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[16][19][20] This technique can be used to assess the stability of the docked pose and to understand the conformational changes that occur upon ligand binding.[21]

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol involves:

-

System Preparation: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.

-

Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, and to identify key intermolecular interactions.

Data Presentation: Quantitative Insights into Isoxazole Derivatives

The following tables summarize key quantitative data from various computational and experimental studies on isoxazole derivatives, highlighting their potential as therapeutic agents.

Table 1: Predicted vs. Experimental Activities of Isoxazole-based FXR Agonists from a 3D-QSAR Study [16]

| Compound | Experimental pEC50 | Predicted pEC50 (CoMFA) | Predicted pEC50 (CoMSIA) |

| Cilofexor | - | 7.85 | 7.92 |

| LY2562175 | - | 7.68 | 7.75 |

| PX20606 | - | 7.55 | 7.61 |

| GW4064 | 7.19 | 7.23 | 7.28 |

Table 2: In Vitro COX Inhibition and Selectivity of Isoxazole-Carboxamide Derivatives [11][14]

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | 64 | 13 | 4.63 |

| Reference |

Table 3: Molecular Docking Scores of Novel Isoxazole Derivatives against CYP450 Enzymes [10]

| Derivative | CYP1A2 Docking Score | CYP2C9 Docking Score | CYP2C19 Docking Score | CYP2D6 Docking Score |

| 4-F derivative | High | Moderate | High | High |

| 3-NO2 derivative | High | Low | Moderate | Moderate |

| 4-OH derivative | High | High | High | High |

| Reference Drugs | ||||

| Erlotinib | - | - | - | - |

| Gemcitabine | - | - | - | - |

| Ketoconazole | - | - | - | - |

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows in the computational study of isoxazole derivatives.

Caption: Computational Drug Design Workflow for Isoxazole Derivatives.

Caption: 3D-QSAR Methodology for Isoxazole Derivatives.

Caption: Molecular Docking Protocol for Isoxazole Derivatives.

Conclusion

Theoretical and computational studies are indispensable tools in modern drug discovery, and their application to isoxazole derivatives has significantly advanced our understanding of this important class of compounds. By leveraging techniques such as DFT, molecular docking, QSAR, and MD simulations, researchers can rationally design novel isoxazole-based molecules with improved potency, selectivity, and pharmacokinetic profiles. The integration of these computational approaches with experimental synthesis and biological evaluation creates a powerful synergy that accelerates the development of new and effective therapeutics. This guide provides a foundational understanding of these methods and their application, empowering researchers to further explore the vast potential of the isoxazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. This isoxazole derivative is a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The presented method is a robust and well-established procedure, adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, ensuring high purity and good yields. The protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in many biologically active compounds and serve as important intermediates in medicinal chemistry and drug discovery. The title compound, this compound ethyl ester, is a versatile reagent used in various chemical transformations, including the synthesis of fused heterocyclic systems. The procedure described herein is a reliable method that avoids the formation of positional isomers, a common challenge in isoxazole synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.207 g/mol | [2] |

| CAS Number | 53064-41-8 | [2] |

| Boiling Point | 71-72 °C at 0.5 mmHg | [1][2] |

| Density | 1.066 - 1.07 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4630 | [2] |

| Appearance | Liquid | |

| Purity (Assay) | 97% |

Experimental Protocol

This protocol details the synthesis of this compound ethyl ester from ethyl β-pyrrolidinocrotonate and 1-nitropropane.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Quantity | Moles |

| Ethyl β-pyrrolidinocrotonate | 54716-02-8 | C₁₀H₁₇NO₂ | 183 g | 1.00 |

| 1-Nitropropane | 108-03-2 | C₃H₇NO₂ | 115 g (116 mL) | 1.29 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 400 mL | - |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ | 170 g | 1.11 |

| Chloroform | 67-66-3 | CHCl₃ | 1.2 L | - |

| 6 N Hydrochloric acid | - | HCl | As needed | - |

| 5% Aqueous sodium hydroxide | - | NaOH | As needed | - |

| Saturated brine | - | NaCl | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | As needed | - |

Equipment:

-

5-L three-necked flask

-

500-mL pressure-equalizing dropping funnel

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

-

4-L separatory funnel

Procedure:

-

Reaction Setup: In a 5-L three-necked flask equipped with a magnetic stirrer, a 500-mL pressure-equalizing dropping funnel, and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

-

Cooling and Inert Atmosphere: Cool the flask in an ice bath and establish a nitrogen atmosphere.

-

Addition of Phosphorus Oxychloride: While stirring the contents of the flask, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel. Maintain the reaction temperature in the ice bath.

-

Reaction Quenching: After the addition is complete, pour the reaction mixture into a 4-L separatory funnel.

-

Aqueous Workup:

-

Drying and Solvent Removal: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1] The product has a boiling point of 72 °C at 0.5 mm Hg.[1]

Reaction Workflow

Caption: Synthetic workflow for this compound ethyl ester.

Spectroscopic Data

The identity and purity of the synthesized compound can be confirmed by the following spectroscopic data:

| Spectroscopy | Data |

| Infrared (IR) | 1725, 1605, 1300 cm⁻¹ |

| Proton NMR (¹H NMR, CCl₄) | δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃) |

Data obtained from Organic Syntheses, Vol. 53, p. 59 (1973).[1]

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

-

Chloroform is a suspected carcinogen and should be handled with appropriate caution.

-

Triethylamine is flammable and has a strong odor.

-

Always perform a thorough risk assessment before starting any chemical synthesis.

Discussion

The described synthesis provides a reliable and scalable method for producing this compound ethyl ester with a good yield of 68-71%.[1] The use of phosphorus oxychloride facilitates the cyclization reaction between the enamine (ethyl β-pyrrolidinocrotonate) and the nitroalkane (1-nitropropane). The acidic and basic washes during the workup are crucial for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.[1] The final purification by vacuum distillation is effective in isolating the desired ester. This synthetic route is advantageous as it produces a single positional isomer, which is often a challenge in other methods for synthesizing substituted isoxazoles.[1]

Conclusion

This document provides a detailed and practical guide for the synthesis of this compound ethyl ester. The protocol is well-vetted and offers a reliable means of obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to aid researchers in successfully replicating this procedure in a laboratory setting.

References

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to the final carboxylic acid product. This protocol offers a reliable method for obtaining the target compound with good yields.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for drug design. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. This protocol details a robust and reproducible method for its preparation.

Overall Reaction Scheme

Application Note: HPLC Analysis for Purity Determination of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound, including the identification of potential process-related impurities.

Chemical Information

| Chemical Name | This compound |

| CAS Number | 17147-85-2[1][2][3] |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol [4] |

| Structure |  |

| Appearance | White to cream solid/powder[4] |

| Melting Point | 121-128 °C |

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

This compound sample for analysis

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (≥ 98%)

-

Phosphoric acid (≥ 85%)